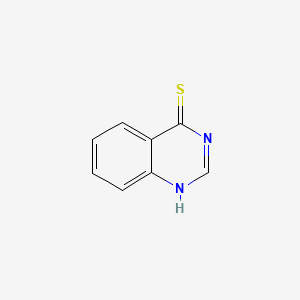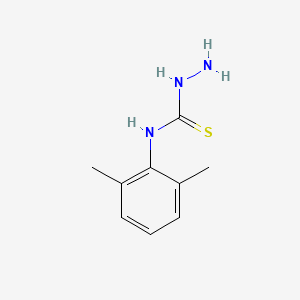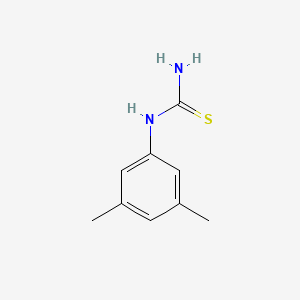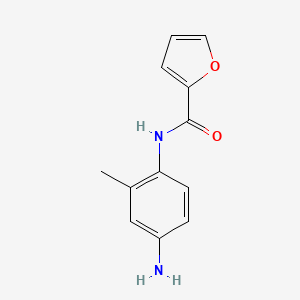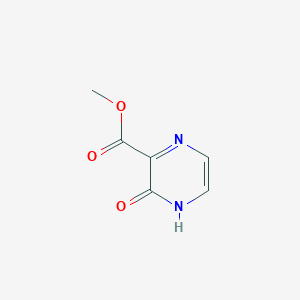
Methyl 2-hydroxy-3-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-pyrazinecarboxylate (MHP) is a naturally occurring compound that has been studied for its potential to be used in a variety of scientific and medical applications. MHP is a hydrophilic compound, meaning it is soluble in water, and is found in a variety of plants and other organisms. It has been studied for its antioxidant properties and its potential to be used as a food preservative, as well as for its potential to be used in drug delivery and other biomedical applications.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Behavior
Methyl 2-hydroxy-3-pyrazinecarboxylate, like its pyrazine derivatives, exhibits interesting properties when forming complexes with metals. Research on oxovanadium(IV) complexes with pyrazinecarboxylic acids, including similar derivatives, has provided insights into the coordinating behavior of these ligands. These studies reveal the formation of mono(chelated), bis(chelated), and dinuclear species, indicating the versatility of pyrazinecarboxylates as ligands in coordination chemistry. This research also delves into the isomerism and stability of these complexes in both aqueous solutions and solid states, contributing significantly to our understanding of ligand-metal interactions (Garribba, Micera, Lodyga-Chruscinska, & Sanna, 2006).
Synthesis and Reactivity
The reactivity and synthetic utility of methyl 3-amino-2-pyrazinecarboxylates have been explored in various studies. One such investigation highlights the homolytic acylation under standard Minisci conditions, achieving selective monoacylation of pyrazines. This work sheds light on the selective functionalization of pyrazinecarboxylates, demonstrating their potential in organic synthesis (Ried & Russ, 1991).
Photophysical and Magnetic Properties
The photoluminescent properties and magnetic behavior of lanthanide(III) organic frameworks derived from pyrazinecarboxylates have been investigated, showcasing the potential of these compounds in materials science. These frameworks exhibit interesting photophysical characteristics, including sensitized photoluminescence, and display slow magnetic relaxation, indicating their utility in photonic and magnetic applications (Marinho et al., 2017).
Biochemical Synthesis and Activity
Pyrazinecarboxylate derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in medicinal chemistry. The synthesis and evaluation of L-serinyl ester and amino derivatives of pyrazinoic acid, for instance, demonstrate the role of pyrazinecarboxylates in developing therapeutic agents against tuberculosis (Pinheiro et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-hydroxy-3-pyrazinecarboxylate, also known as Methyl 3-hydroxypyrazine-2-carboxylate, is a derivative of pyrazinecarboxylic acid . Pyrazine derivatives have been found to exhibit numerous pharmacological effects, including antimicrobial and antifungal properties . .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .
Biochemical Pathways
Given the broad range of effects exhibited by pyrazine derivatives, it is likely that multiple pathways are impacted .
Result of Action
Pyrazine derivatives are known to have a wide variety of pharmacological properties, including antimicrobial, antifungal, and potentially antitumor effects .
Análisis Bioquímico
Biochemical Properties
Methyl 2-hydroxy-3-pyrazinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving nucleophilic substitution and oxidation . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
methyl 2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBNSIFWJGXBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363833 |
Source


|
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27825-20-3 |
Source


|
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)


